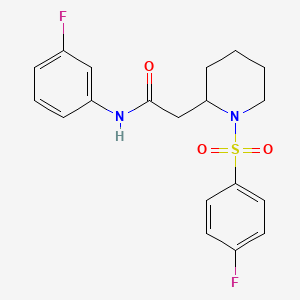

N-(3-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

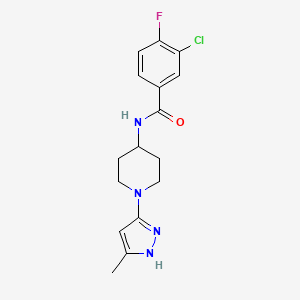

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with other reagents to yield intermediates, which are then further reacted to produce the desired sulfonamide derivatives. For instance, in one study, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate was synthesized and subsequently converted into other derivatives through reactions with different electrophiles . Another study describes the synthesis of N-aryl/aralkyl substituted acetamide derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom . These methods provide insight into the potential synthetic routes that could be applied to the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives bearing a piperidine nucleus is characterized using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques help elucidate the structure by providing information about the chemical environment of hydrogen atoms, functional groups, and molecular mass, respectively . The presence of fluorine atoms in the compound would likely be detectable through these methods, given their influence on the chemical shifts in NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of the piperidine ring and the substituents attached to it. The studies indicate that these compounds can undergo further chemical reactions, such as substitution reactions, to yield a variety of N-substituted derivatives . The fluorinated aromatic rings in the compound of interest may also participate in reactions due to their electron-withdrawing nature, which could affect the reactivity of adjacent functional groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide" are not detailed in the provided papers, the properties of similar sulfonamide derivatives can be inferred. These compounds typically exhibit moderate to high biological activity, and their physical properties such as solubility and melting points are influenced by the nature of the substituents . The presence of fluorine atoms is known to affect the acidity of adjacent hydrogen atoms and the overall lipophilicity of the molecule, which are important factors in drug design.

Scientific Research Applications

Antibacterial Activity

- Synthesis of Acetamide Derivatives with Antibacterial Potentials : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the compound , have been synthesized and evaluated for their antibacterial potentials. One such compound demonstrated significant activity against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Antithrombotic Properties

- Novel Thrombin Inhibitor : A related compound, SSR182289A, has been identified as a potent and selective thrombin inhibitor. It demonstrated effective antithrombotic properties in animal models, suggesting potential for treating thrombosis (Lorrain et al., 2003).

Anti-tumor Activities

- Modulation of the Immune Response to Tumors : Compounds like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide have shown the ability to modify the reactivity of lymphoid cells affected by tumor growth, enhancing tumor cell destruction and augmenting the immune response (Wang et al., 2004).

- Synthesis of Novel Isoxazole Compounds with Anti-tumor Activities : Research into isoxazole compounds, similar in structure to the compound , has demonstrated promising anti-tumor activities (Hao-fei, 2011).

Enzymatic Inhibition

- Synthesis of Bioactive Sulfonamides : Sulfonamide derivatives bearing the piperidine nucleus have been synthesized and shown to exhibit activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications (Khalid, 2012).

properties

IUPAC Name |

N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O3S/c20-14-7-9-18(10-8-14)27(25,26)23-11-2-1-6-17(23)13-19(24)22-16-5-3-4-15(21)12-16/h3-5,7-10,12,17H,1-2,6,11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDWJOZKRHCXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)

![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)

![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)